molecular formula C16H13F3N4O B4148454 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B4148454
M. Wt: 334.30 g/mol
InChI Key: XWWMQNAARGEOAT-UHFFFAOYSA-N
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Description

The compound 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by:

  • A 1,5-dihydro-4H-imidazol-4-one core, a five-membered heterocyclic ring with two nitrogen atoms.
  • Phenyl and trifluoromethyl groups at the 2- and 5-positions, respectively.

Imidazolones are frequently explored in medicinal chemistry due to their structural rigidity and ability to modulate biological targets, such as enzymes or receptors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinylamino substituent may contribute to binding affinity in protein interactions .

Properties

IUPAC Name

4-[(3-methylpyridin-2-yl)amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-10-6-5-9-20-12(10)22-15(16(17,18)19)14(24)21-13(23-15)11-7-3-2-4-8-11/h2-9H,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQNAARGEOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and phenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the imidazol-4-one ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied as a potential therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of various enzymes involved in disease pathways.

Case Study: Inhibition of Kinase Activity

A study demonstrated that derivatives of imidazole compounds exhibit inhibitory effects on kinase activities, which are crucial in cancer progression. The specific compound was shown to inhibit the activity of p38 MAP kinase, a target in inflammatory diseases and cancer therapy .

Antitumor Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Antitumor Efficacy

In a recent study, the compound exhibited significant antitumor activity against human cancer cell lines, suggesting its potential as a lead compound for further drug development . The mechanism involves the modulation of apoptosis-related proteins, enhancing cell death in tumor cells.

Neuropharmacology

Research has explored the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter receptors.

Case Study: Serotonin Receptor Agonism

The compound has been identified as a selective agonist for serotonin receptors, which are implicated in mood regulation and anxiety disorders. This property opens avenues for developing treatments for psychiatric conditions .

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has also been investigated, particularly its role in inhibiting pro-inflammatory cytokines.

Case Study: Cytokine Inhibition

In animal models of inflammation, the compound demonstrated a reduction in levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₇H₁₄F₃N₅O 385.32 - 3-Methylpyridin-2-ylamino
- Phenyl
- Trifluoromethyl
Combines aromatic, fluorinated, and heteroaromatic groups for diverse interactions.
4f () C₂₂H₂₁FN₄O₃ 432.43 - 4-Fluorophenyl
- Dioxin ring
- Hydroxy group
Fluorine enhances electronegativity; dioxin ring may influence solubility .
RCSB PDB Ligand () C₂₁H₁₅F₄N₅O₂ 445.37 - Pyrimidin-5-yl
- Trifluoromethoxyphenyl
- Chiral center (5R)
Chirality and trifluoromethoxy group optimize target binding .
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one () C₉H₉N₃O 175.19 - Pyrazolone core
- Phenyl group
Pyrazolone ring offers distinct tautomerism and hydrogen-bonding potential .
(5E)-5-[(2-Aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one () C₁₅H₁₂N₄OS 296.35 - Mercapto group (-SH)
- Aminopyridinyl
Thiol group increases reactivity (e.g., disulfide formation) .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Fluorinated Groups : The target compound’s trifluoromethyl group and the RCSB PDB ligand’s trifluoromethoxy group enhance metabolic stability and hydrophobic interactions, critical for drug-like properties .
  • Aromatic Systems: The pyridinylamino (target) and pyrimidinyl (RCSB ligand) substituents enable π-π stacking with aromatic residues in protein targets, while the dioxin ring in 4f may reduce solubility due to increased hydrophobicity .
  • Chirality : The RCSB ligand’s (5R) configuration highlights the role of stereochemistry in binding specificity, a factor absent in the achiral target compound .
Reactivity and Stability
  • The mercapto group in ’s compound introduces redox sensitivity, contrasting with the more stable amino and trifluoromethyl groups in the target molecule .
Molecular Weight and Drug-Likeness
  • The target compound (385.32 g/mol) and RCSB ligand (445.37 g/mol) fall within acceptable ranges for small-molecule therapeutics, whereas 4f’s higher weight (432.43 g/mol) and bulky dioxin group may limit bioavailability .

Biological Activity

The compound 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C16H15F3N4O
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines.

Case Study: MCF Cell Line

In a study involving the MCF cell line, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analysis revealed that treatment with the compound accelerated apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has exhibited anti-inflammatory activity. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF cell line
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of specific enzymes

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and bioavailability, making it a candidate for further development.

Q & A

Q. What are the common synthetic routes for synthesizing 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one, and what key reagents are involved?

Methodological Answer: The synthesis of imidazolone derivatives typically involves multi-step protocols:

Core Formation : Cyclization of amino acids or thioamide precursors with aryl isothiocyanates in solvents like DMF/H₂O under basic conditions (e.g., Et₃N) to form the imidazolone scaffold .

Functionalization : Introduction of substituents (e.g., trifluoromethyl, phenyl) via nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups may be incorporated using CF₃-containing reagents under Pd-catalyzed cross-coupling conditions .

Purification : Column chromatography or recrystallization from ethanol/ether mixtures to isolate the final product .

Q. Key Reagents :

  • Phenylisothiocyanate (for cyclization)
  • Et₃N/DMF (solvent system)
  • CF₃-containing building blocks (e.g., 3-chloro-5-(trifluoromethyl)pyridine)

Q. How can researchers analytically characterize this compound, and what parameters are critical for validation?

Methodological Answer: Critical analytical techniques include:

Technique Parameters Purpose References
¹H/¹³C NMR Chemical shifts, coupling constantsConfirm regiochemistry and substituent positions
HPLC-MS Retention time, m/z ratioPurity assessment and molecular weight validation
FT-IR Stretching frequencies (e.g., C=O, C-F)Functional group identification
X-ray Crystallography Bond angles/lengthsAbsolute stereochemistry determination

Q. What stability challenges arise during storage or experimental use, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Sensitivity : The imidazolone ring may degrade in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., DMSO) for stock solutions and store at -20°C under inert gas .
  • Light Sensitivity : Trifluoromethyl and aryl groups may undergo photodegradation. Conduct experiments in amber glassware or under dark conditions .

Q. What pharmacological screening strategies are suitable for initial bioactivity assessment?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
  • Cellular Uptake Studies : Radiolabeling (e.g., ¹⁴C/³H) or fluorescent tagging to evaluate membrane permeability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s photophysical or binding properties?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to design fluorescent derivatives .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthetic targets .

Q. What strategies resolve stereochemical ambiguities in the imidazolone core during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to control stereochemistry .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • In Situ Monitoring : Use TLC or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources .
  • Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What methodologies are used to study interactions with biomacromolecules (e.g., proteins, DNA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can functional group modifications alter the compound’s reactivity or bioactivity?

Methodological Answer:

Modification Impact Example References
Trifluoromethyl → Methyl Reduced electronegativity, altered pharmacokineticsImproved metabolic stability
Phenyl → Pyridyl Enhanced solubility via hydrogen bondingIncreased bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

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